Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.30 g/mol . It is also known by several other names, including N-Boc-4-piperidineacetaldehyde and tert-butyl 4-(formylmethyl)piperidine-1-carboxylate . This compound is commonly used as a building block in organic synthesis and has applications in various fields of scientific research.
Mechanism of Action
Target of Action
It’s known to be used as a reactant in the synthesis of various compounds , which suggests that its targets could vary depending on the specific reaction it’s involved in.
Mode of Action
It’s primarily used as a reactant in chemical reactions , and its interaction with its targets would depend on the specific reaction conditions and the other reactants present.
Biochemical Pathways
As a reactant in chemical synthesis , it’s likely involved in various biochemical pathways depending on the specific compounds it’s used to synthesize.
Result of Action
As a reactant in chemical synthesis , its effects would be determined by the properties of the specific compounds it’s used to synthesize.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of N-Boc-piperazine with tert-butyl bromoacetate in the presence of a base such as triethylamine in anhydrous tetrahydrofuran (THF) at ambient temperature. The mixture is then stirred at 60°C overnight to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of biochemical assays and as a reagent in various biological studies.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate include:
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 4-(formylmethyl)piperidine-1-carboxylate
- N-Boc-4-piperidineacetaldehyde
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile building block in organic synthesis. Its stability and reactivity make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-4-10(5-8-13)6-9-14/h9-10H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRHRFNKESVOEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438584 | |
Record name | tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142374-19-4 | |
Record name | tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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